
Purpurogalline
Vue d'ensemble
Description
Purpurogallin (PPG) is an orange-red crystalline compound found in nutgalls and oak bark . It is a natural colorant that is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It is known for its antioxidant, anticancer, and anti-inflammatory effects .
Synthesis Analysis
Purpurogallin can be synthesized by the oxidation of pyrogallol with sodium periodate . A robust method has been presented to expediently make this compound . This compound contains a tropolone ring, whose identity initiated a paradigm shift in the understanding of aromaticity .Molecular Structure Analysis
The molecular formula of Purpurogallin is C11H8O5 . It contains a tropolone ring . 1D and 2D nuclear magnetic resonance (NMR) spectroscopic data were used to identify which protons are connected to carbon atoms . Fourier transform infrared spectroscopy (FT-IR), mass spectrometry, and X-ray diffraction were used to provide complementary information .Chemical Reactions Analysis
Purpurogallin is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It can be prepared by oxidation of pyrogallol with sodium periodate .Physical And Chemical Properties Analysis
Purpurogallin is an orange-red solid that is soluble in polar organic solvents but not in water . Its glycoside, called dryophantin, is found in nutgalls and oak barks .Applications De Recherche Scientifique
Propriétés antioxydantes dans les matières alimentaires
La purpurogalline (PPG) est reconnue pour ses puissantes propriétés antioxydantes, en particulier dans les matières alimentaires d'origine végétale. Elle joue un rôle crucial dans la protection contre le stress oxydatif et la préservation de la qualité des produits alimentaires. Cependant, la quantification de la PPG dans les boissons fermentées pose un défi en raison de sa nature hydrophobe, ce qui complique sa séparation des autres composants hydrophobes dans ces boissons .
Inhibition de l'ostéoclastogenèse
Des recherches ont montré que la this compound peut inhiber de manière significative l'expression de c-Fos et de NFATc1, qui sont des régulateurs transcriptionnels clés de l'ostéoclastogenèse. Cela suggère des applications thérapeutiques potentielles pour les maladies impliquant une résorption osseuse excessive, telles que l'ostéoporose .
Effets neuroprotecteurs
La this compound a démontré des fonctions anti-inflammatoires dans les maladies neurologiques et peut jouer un rôle dans la polarisation microgliale après un accident vasculaire cérébral ischémique. Cela indique son potentiel pour une utilisation dans des stratégies thérapeutiques visant à inverser l'apoptose neuronale et à améliorer la neuroprotection .
Synthèse et réactions chimiques
La this compound est une benzotropolone avec un système diénique connu pour inhiber la voie d'activation TLR1/TLR2. Sa synthèse à partir du pyrogallol a été décrite comme un processus vert facile, catalysé par un complexe de cuivre ou des oxydases végétales. Cela ouvre des possibilités pour son utilisation dans diverses réactions chimiques, y compris les réactions de Diels-Alder .
Mécanisme D'action
Target of Action
Purpurogallin, also known as 2,3,4,5-tetrahydroxybenzo7annulen-6-one or Purpurogallin, has been found to interact with several targets. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway . Furthermore, it has been identified to target ATP binding cassette subfamily G member 2 (ABCG2) .
Mode of Action
Purpurogallin interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase . It also specifically inhibits the TLR1/TLR2 activation pathway . In the case of ABCG2, purpurogallin significantly reduces the drug efflux capacity of liver cancer cells .
Biochemical Pathways
Purpurogallin affects several biochemical pathways. It inhibits the activation of the TLR1/TLR2 pathway . . It also modulates the miR-124-3p/TRAF6/NF-κB pathway .
Pharmacokinetics
It is known that purpurogallin is a natural phenol compound derived from macleaya microcarpa (maxim) Fedde, which exerts particular antioxidant and anti-inflammatory capacities .
Result of Action
The action of purpurogallin results in several molecular and cellular effects. It transforms “M1” to “M2” polarization of BV2 cells, and abates HT-22 cell apoptosis . It enhances the neurological functions, alleviates brain edema, and decreases neuroinflammatory responses, and neuronal apoptosis in the brain lesions of MCAO mice . It also exhibits synergistic effects with 5-FU on liver cancer cells in vitro via targeting ABCG2 .
Action Environment
The action, efficacy, and stability of purpurogallin can be influenced by environmental factors. For instance, purpurogallin, a benzotropolone-containing natural compound, has been reported to exhibit numerous biological and pharmacological functions, such as antioxidant, anticancer, and anti-inflammatory effects . It is also linked with tolerance of low temperatures and desiccation, characteristic features of glacial environments . Furthermore, purpurogallin has been found to have a photoprotective activity, shielding the chloroplasts from the high irradiance characteristic of the GrIS surface ice environment during summer melt seasons .
Safety and Hazards
Orientations Futures
Purpurogallin has been found to have significant antioxidant properties in brewed coffee . A new approach for quantifying Purpurogallin in brewed beverages using LC-MS in combination with Solid Phase Extraction has been developed . This opens up new perspectives for future research and possible industrial applications .
Analyse Biochimique
Biochemical Properties
Purpurogallin has been found to interact with various enzymes and proteins. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway .
Cellular Effects
Purpurogallin has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits anti-inflammatory properties by suppressing the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase signaling pathways in LPS-stimulated BV2 murine microglial cells .
Molecular Mechanism
At the molecular level, Purpurogallin exerts its effects through various mechanisms. It inhibits the activation of TLR1/TLR2, a key pathway in the immune response . It also inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Purpurogallin are limited, it has been observed that the compound exhibits sustained activity over time. For instance, in studies with BV2 murine microglial cells, Purpurogallin showed sustained anti-inflammatory effects over a period of 75-120 minutes .
Dosage Effects in Animal Models
In animal models, Purpurogallin has been shown to exert its neuroinflammation effect through the dual effect of inhibiting IL-6 and TNF-α mRNA expression and reducing HMGB1 protein and mRNA expression . The effects were observed to be dose-dependent, with increased effects observed at higher dosages .
Metabolic Pathways
Purpurogallin is involved in several metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism . It also affects the methylation of 2-hydroxy and 4-hydroxyestradiol, a process mediated by catechol-O-methyltransferase .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydroxybenzo[7]annulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFFVCWBZVLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205436 | |
| Record name | Purpurogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-77-7 | |
| Record name | Purpurogallin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purpurogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purpurogallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURPUROGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7U4N28P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


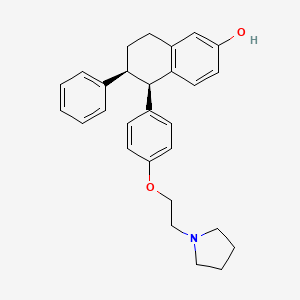

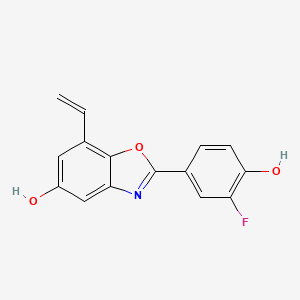
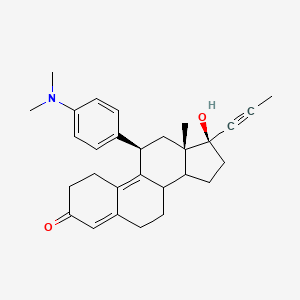
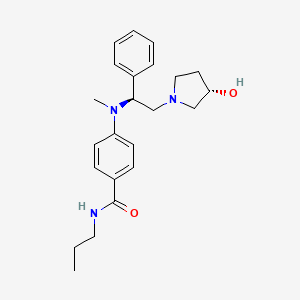

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
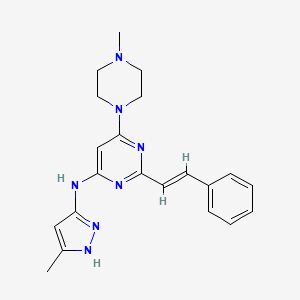
![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

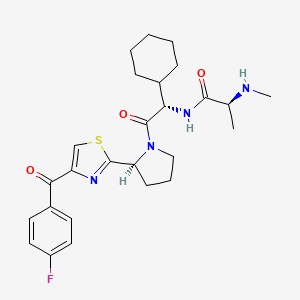
![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)


